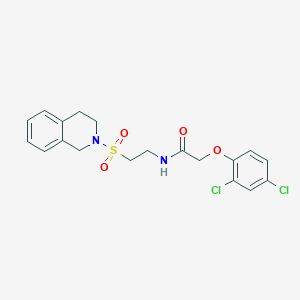
2-(2,4-dichlorophenoxy)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H20Cl2N2O4S and its molecular weight is 443.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of action
2,4-Dichlorophenoxyacetic acid primarily targets the plant growth points, where it disrupts normal growth patterns .
Biochemical pathways
The compound interferes with the plant’s hormonal balance and disrupts nucleic acid and protein metabolism. This promotes or inhibits the growth of certain organs, causing weed leaves and stems to twist and thicken .
Result of action
The result of the action of 2,4-Dichlorophenoxyacetic acid is the death of the plant due to the disruption of normal growth patterns .
Action environment
The efficacy of 2,4-Dichlorophenoxyacetic acid can be influenced by environmental factors such as temperature. Its effectiveness increases with temperature, peaking at 20-28°C .
生物活性
The compound 2-(2,4-dichlorophenoxy)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide , with the CAS number 921897-86-1 , is a synthetic derivative that combines a dichlorophenoxy moiety with a sulfonylated isoquinoline structure. This compound is part of a broader class of chemicals known for their biological activities, particularly in pharmacology and toxicology.
- Molecular Formula : C₁₉H₂₀Cl₂N₂O₄S
- Molecular Weight : 443.3 g/mol
- Structure : The compound features a dichlorophenoxy group which is known for its herbicidal properties, combined with an isoquinoline-based sulfonamide that may impart additional biological effects.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anti-inflammatory Properties : Studies have shown that derivatives of 2,4-dichlorophenoxyacetic acid (2,4-D), which shares structural similarities with our compound, can selectively inhibit the COX-2 enzyme. This inhibition is crucial in managing inflammation and pain .
- Cellular Interaction : Investigations into the cellular effects of related compounds have demonstrated interactions with mitochondrial functions. For instance, exposure to 2,4-D affects mitochondrial membrane integrity and ATP levels in a concentration-dependent manner . This suggests potential implications for energy metabolism in cells.
- Toxicological Implications : The biological activity of such compounds also raises concerns regarding toxicity. The interaction with cellular structures could lead to oxidative stress and other detrimental effects on cellular health, particularly in high concentrations .
Case Studies and Research Findings
Several studies have explored the biological activities associated with similar compounds:
- A study focused on the effects of 2,4-D on rat liver mitochondria found that it impacted mitochondrial function significantly at lower concentrations than previously understood. This highlights the need for careful evaluation of such compounds in both therapeutic and environmental contexts .
- Molecular docking studies involving COX-2 inhibitors have shown that certain synthesized compounds derived from the dichlorophenoxy structure effectively bind to the enzyme's active site, surpassing the binding efficacy of 2,4-D itself . This suggests potential for developing more effective anti-inflammatory agents based on this chemical framework.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀Cl₂N₂O₄S |
| Molecular Weight | 443.3 g/mol |
| Biological Activity | Anti-inflammatory, mitochondrial impact |
| Toxicological Concerns | Potential oxidative stress |
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O4S/c20-16-5-6-18(17(21)11-16)27-13-19(24)22-8-10-28(25,26)23-9-7-14-3-1-2-4-15(14)12-23/h1-6,11H,7-10,12-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQZUPDDTNVMIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














